1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one
Description
1-((4-Phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic coumarin derivative featuring a benzo[f]chromen-3-one core substituted with a 4-phenylpiperazine moiety via a methylene linker. The benzo[f]chromen-3-one scaffold is structurally analogous to coumarin, a naturally occurring heterocycle known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-16-19(24-21-9-5-4-6-18(21)10-11-22(24)28-23)17-25-12-14-26(15-13-25)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABWPWQSDAKQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction is carried out at room temperature in the presence of a catalytic amount of glacial acetic acid. The resulting imine product is then reduced to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Industry: Its antimicrobial properties make it a potential additive in industrial products to prevent microbial contamination.
Mechanism of Action
The mechanism of action of 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one, emphasizing substituent variations and their implications:
Key Observations :
- Substituent Position : The position of the piperazine group (e.g., methylene vs. propoxy linker) influences solubility and target engagement .
- Hybrid Structures : Integration with thiazole (antimicrobial) or purine (anticancer) moieties expands functional diversity .
Functional Comparison
Antimicrobial Activity
- 2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one demonstrates selective efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) when incorporated into polyurethane coatings. This is attributed to the thiazole ring’s ability to disrupt microbial membranes .
- This compound lacks direct antimicrobial data, but its piperazine group may enhance biofilm penetration compared to simpler coumarins .
Anticancer Activity
- Pyrazole and pyrazolopyridazine derivatives of benzo[f]chromen-3-one exhibit potent activity against melanoma, leukemia, and colon cancer cell lines (IC50 values in nanomolar range) .
- The purine-piperazine-chromenone hybrid in is structurally analogous to kinase inhibitors, though its specific cytotoxic data are unreported .
Reactivity Trends
Biological Activity
1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its structure incorporates a piperazine moiety, which is often associated with enhanced bioactivity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure : The compound can be represented by the following chemical formula:
IUPAC Name : 1-[(4-phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of research include:
1. Antioxidant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which can lead to various diseases.
2. Neuropharmacological Effects
Studies have demonstrated that compounds with piperazine structures can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. This inhibition is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease, where AChE activity is often elevated .
3. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells by modulating key signaling pathways and gene expression related to cell survival and proliferation.
The biological effects of this compound are believed to arise from its interaction with various molecular targets:
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling. For instance, it has been suggested that it could inhibit AChE and potentially other enzymes linked to cancer progression .
Cell Signaling Modulation
By influencing cell signaling pathways, the compound can alter gene expression profiles associated with stress responses and apoptosis. This modulation can lead to enhanced cell survival in normal cells while promoting death in cancerous cells.
Case Studies
Several studies have focused on the pharmacological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
